3H-Imidazo(1,2-d)tetrazole, 5,6-dihydro-
CAS No.: 6624-43-7
Cat. No.: VC3879136
Molecular Formula: C3H5N5
Molecular Weight: 111.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6624-43-7 |
|---|---|
| Molecular Formula | C3H5N5 |
| Molecular Weight | 111.11 g/mol |
| IUPAC Name | 5,6-dihydro-4H-imidazo[2,1-e]tetrazole |
| Standard InChI | InChI=1S/C3H5N5/c1-2-8-3(4-1)5-6-7-8/h1-2H2,(H,4,5,7) |
| Standard InChI Key | NZZGQYPYGTZUQH-UHFFFAOYSA-N |
| SMILES | C1CN2C(=NN=N2)N1 |
| Canonical SMILES | C1CN2C(=NN=N2)N1 |
Introduction
Structural Features and Nomenclature
The core structure of 3H-imidazo(1,2-d)tetrazole, 5,6-dihydro- consists of a bicyclic framework where an imidazole ring (positions 1–3) is fused to a tetrazole ring (positions 4–7). The "5,6-dihydro" designation indicates single-bond saturation at these positions, reducing aromaticity and potentially enhancing conformational flexibility (Figure 1) . Key structural attributes include:
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Imidazole moiety: A five-membered ring with two nitrogen atoms at non-adjacent positions, enabling hydrogen bonding and π-stacking interactions .
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Tetrazole group: A five-membered ring containing four nitrogen atoms, often acting as a metabolically stable bioisostere for carboxylate groups .
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Saturation at C5–C6: Introduces sp³ hybridized carbons, which may influence solubility and binding kinetics compared to fully aromatic analogs .
Synthetic Methodologies
Cyclocondensation Approaches
The synthesis of imidazo-tetrazole hybrids frequently employs cyclocondensation strategies. For example, acid hydrazides serve as precursors for tetrazole ring formation via reaction with carbon disulfide in dimethylformamide (DMF) under basic conditions . A representative protocol involves:
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Hydrazide formation: Reacting imidazo[4,5-b]pyridine derivatives with hydrazine hydrate to generate intermediate hydrazides.
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Tetrazole cyclization: Treating the hydrazide with carbon disulfide and potassium hydroxide at 95–100°C for 4 hours, followed by acid quenching to precipitate the product .
Yields for analogous reactions range from 80% to 90%, with purity confirmed by HPLC and NMR spectroscopy .
Multicomponent Reactions (MCRs)
Ugi-type MCRs provide efficient access to tetrazole-containing scaffolds. The Ugi tetrazole four-component reaction (UT-4CR) combines amines, aldehydes, isocyanides, and trimethylsilyl azide (TMSN₃) in methanol at ambient conditions . This method enables rapid assembly of complex tetrazole derivatives in 65–95% yields (Table 1).
Table 1: Synthetic Conditions for Tetrazole Derivatives via UT-4CR
| Component | Example Reagents | Yield (%) |
|---|---|---|
| Amine | Aniline, cyclohexylamine | 70–85 |
| Aldehyde | Benzaldehyde, formaldehyde | 65–90 |
| Isocyanide | tert-Butyl isocyanide | 75–95 |
| Azide Source | TMSN₃ | – |
Physicochemical Properties
While direct data for 3H-imidazo(1,2-d)tetrazole, 5,6-dihydro- remains limited, extrapolation from similar structures provides insights:
Solubility and Stability
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Aqueous solubility: Tetrazole-containing analogs exhibit moderate water solubility (0.1–1 mg/mL) due to the polar nitrogen-rich structure .
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Thermal stability: Decomposition temperatures typically exceed 200°C, as observed in differential scanning calorimetry (DSC) studies of related compounds .
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pH sensitivity: The tetrazole ring (pKa ~4.9) remains protonated under physiological conditions, enhancing membrane permeability compared to carboxylates .
Spectroscopic Characteristics
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¹H NMR: Imidazo-tetrazoles show distinctive aromatic protons at δ 7.4–8.3 ppm and NH signals near δ 10.2–12.4 ppm .
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Mass spectrometry: Molecular ion peaks ([M+H]⁺) align with calculated masses, e.g., m/z 341 for C₁₅H₁₂N₈S derivatives .
Applications in Drug Development
Bioisosteric Replacement
The tetrazole group effectively replaces carboxylates in angiotensin II receptor blockers (ARBs) and HIV protease inhibitors, improving oral bioavailability . For example, losartan’s tetrazole moiety contributes to its 33% oral bioavailability versus <10% for carboxylate analogs .
Targeted Therapeutics
Ongoing research explores imidazo-tetrazoles as:
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